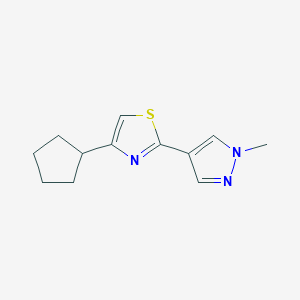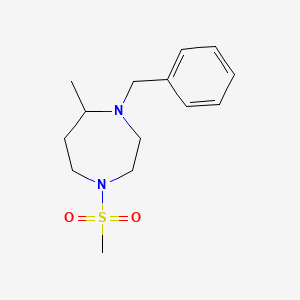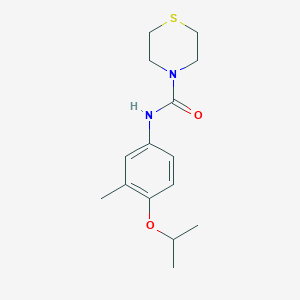
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone, also known as FMQ, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMQ belongs to the class of quinoxaline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone is not well understood. However, studies suggest that this compound may exert its therapeutic effects by modulating various molecular targets, including the inhibition of the NF-κB signaling pathway and the downregulation of the expression of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al., this compound was found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to reduce oxidative stress and inflammation in animal models. Furthermore, this compound has been reported to exhibit neuroprotective effects by reducing neuronal apoptosis and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various molecular targets. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has shown promising results in various scientific research studies, and future directions for this compound include its further investigation as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the development of novel this compound derivatives with improved pharmacokinetic properties and reduced toxicity may enhance its therapeutic potential.
Métodos De Síntesis
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been synthesized using different methods, including the condensation reaction between 2,3-diaminotoluene and 4-fluorobenzaldehyde. Another method involves the reaction between 2,3-dichloroquinoxaline and 4-cyanopyridine in the presence of a base. The synthesis of this compound has also been achieved using the Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-fluoropyridine and 2,3-dichloroquinoxaline.
Aplicaciones Científicas De Investigación
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has shown potential therapeutic applications in various scientific research studies. In a study conducted by Zhang et al., this compound was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, as reported by Li et al. Furthermore, this compound has been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-18-8-9-19(13-3-2-12(16)10-14(13)18)15(20)11-4-6-17-7-5-11/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJBOQMHYLYMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)





![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)
